molecular formula C16H17BrF3N3O3S B332145 ETHYL 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B332145
M. Wt: 468.3 g/mol
InChI Key: ZZVXDWQJNCCJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and several functional groups including bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of bonds and interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a pyrazole ring and a thiophene ring, along with multiple functional groups. This structure provides it with distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H17BrF3N3O3S

Molecular Weight

468.3 g/mol

IUPAC Name

ethyl 2-[[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H17BrF3N3O3S/c1-5-26-15(25)11-7(2)9(4)27-14(11)21-10(24)6-23-8(3)12(17)13(22-23)16(18,19)20/h5-6H2,1-4H3,(H,21,24)

InChI Key

ZZVXDWQJNCCJBG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C

Origin of Product

United States

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